Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a heterocyclic compound featuring a benzo[d]thiazole core substituted at position 2 with an acetamido group linked to a 1,3-dioxoisoindolin-2-yl moiety and at position 6 with an ethyl carboxylate ester. The 1,3-dioxoisoindolinyl group is an electron-withdrawing moiety that may influence electronic distribution, solubility, and intermolecular interactions, while the ethyl ester enhances lipophilicity compared to carboxylic acid derivatives .
The compound is hypothesized to exhibit anti-inflammatory activity, as structurally related thiazolidinone derivatives bearing 1,3-dioxoisoindolinyl groups have demonstrated promising activity in both in vitro and in vivo models, outperforming standard drugs like ibuprofen in some cases . Its synthesis likely involves carbodiimide-mediated coupling of ethyl 2-aminobenzo[d]thiazole-6-carboxylate with 2-(1,3-dioxoisoindolin-2-yl)acetic acid, followed by purification via flash chromatography .
Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O5S/c1-2-28-19(27)11-7-8-14-15(9-11)29-20(21-14)22-16(24)10-23-17(25)12-5-3-4-6-13(12)18(23)26/h3-9H,2,10H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYAYXZEYLUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindolinone Core: This step involves the cyclization of phthalic anhydride with an appropriate amine to form the isoindolinone structure.
Introduction of the Benzo[d]thiazole Moiety: This can be achieved by reacting 2-aminobenzenethiol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.
Coupling Reactions: The isoindolinone and benzo[d]thiazole intermediates are then coupled through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for scale-up. This includes the use of continuous flow reactors for better control over reaction conditions, purification steps such as crystallization or chromatography, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindolinone structure, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the isoindolinone and benzo[d]thiazole moieties suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of the benzo[d]thiazole ring.
Mechanism of Action
The mechanism by which Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate exerts its effects is largely dependent on its interaction with molecular targets. The isoindolinone moiety can act as a hydrogen bond donor or acceptor, facilitating binding to proteins or nucleic acids. The benzo[d]thiazole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Influence
The target compound’s structural analogs differ primarily in substituents at positions 2 and 6 of the benzo[d]thiazole core. Key comparisons include:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The ethyl ester in the target compound reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 93-85-6) but improves membrane permeability.
Biological Activity
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an isoindolinone and a benzo[d]thiazole moiety. These structural components are known to interact with various biological targets such as enzymes and receptors, which may lead to diverse biological activities.
| Property | Details |
|---|---|
| IUPAC Name | Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
| Molecular Formula | C20H15N3O5S |
| CAS Number | 946236-84-6 |
| Molecular Weight | 397.41 g/mol |
The biological activity of this compound can be attributed to several potential mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of thiazole and isoindolinone have been shown to exhibit inhibitory effects on various enzymes, including cyclooxygenases (COX) and sirtuins .
- Receptor Interaction : The structural features suggest potential interactions with various receptors, which could modulate signaling pathways related to inflammation and cancer progression.
- Biochemical Pathways : The presence of both indole and thiazole derivatives indicates that this compound could affect multiple biochemical pathways, including those involved in apoptosis and cell proliferation.
Research Findings
Recent studies have explored the pharmacological potential of this compound:
- Anti-Cancer Activity : Preliminary investigations indicate that compounds with similar structures exhibit anti-cancer properties by inducing apoptosis in cancer cells. The isoindolinone moiety is particularly noted for its ability to target cancer cell lines effectively.
- Anti-inflammatory Effects : Compounds containing benzo[d]thiazole derivatives have been reported to possess anti-inflammatory properties, making them suitable candidates for treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study examining the compound's effects on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The results indicated that the compound could induce cell cycle arrest and apoptosis through the activation of caspase pathways.
- In Vivo Models : Animal studies have suggested that this compound can reduce tumor growth in xenograft models when administered at specific dosages, highlighting its potential as an anti-cancer agent.
Comparison with Similar Compounds
This compound shares structural similarities with other biologically active compounds. Below is a comparison table:
Q & A
Basic Research Question
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at 1710–1758 cm⁻¹ for phthalimide, thiazolidinone, and carboxyl groups) .
- NMR :
- Mass Spectrometry : Validates molecular weight (e.g., M+1 peaks at m/z 445–457) .
- Elemental Analysis : Ensures purity (e.g., C, H, N within ±0.03% of theoretical values) .
How can reaction conditions be optimized to enhance synthesis yield and purity?
Advanced Research Question
- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 14–17 min at 80°C) while improving yield (85–88%) .
- Catalyst Screening : ZnCl₂ enhances cyclization efficiency by stabilizing transition states .
- Solvent Selection : Ethanol or acetic acid minimizes side reactions compared to polar aprotic solvents .
- Purification : Use recrystallization (DMF/acetic acid) or column chromatography to isolate high-purity products .
How should researchers resolve contradictions in spectral data during structural analysis?
Advanced Research Question
- Cross-Validation : Compare IR carbonyl stretches with analogous compounds (e.g., phthalimide C=O at 1712 cm⁻¹ vs. thiazolidinone C=O at 1758 cm⁻¹) .
- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals in aromatic/heterocyclic regions .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline derivatives are available) .
What methodological frameworks are recommended for evaluating biological activity?
Advanced Research Question
- In Vitro Assays :
- In Vivo Models :
- Carrageenan-Induced Paw Edema : Measure edema reduction (%) relative to controls (e.g., diclofenac as a standard) .
- SAR Studies : Compare substituent effects (e.g., alkyl groups enhance activity vs. electron-donating groups) .
How does the compound’s structure-activity relationship (SAR) compare to analogs?
Advanced Research Question
-
Core Modifications :
- Thiazole vs. Thiazolidinone : Thiazolidinone derivatives show higher anti-inflammatory activity due to enhanced hydrogen bonding .
- Substituent Effects :
-
Electron-Withdrawing Groups (e.g., -F, -Cl) : Improve bioavailability and target binding .
-
Alkyl Chains (e.g., -CH₃, -C₂H₅) : Increase lipophilicity and membrane permeability .
-
Comparative Data :
Compound Substituent Anti-inflammatory Activity (Edema Reduction %) 4-Fluorophenyl 85% Thiophen-2-yl 88% Unsubstituted phenyl 72% Data sourced from Carrageenan-induced paw edema assays .
What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
- Continuous Flow Reactors : Improve reproducibility and reduce batch-to-batch variability .
- Automated Monitoring : Real-time tracking of temperature/pressure prevents exothermic side reactions .
- Green Chemistry : Replace toxic solvents (e.g., DMF) with ethanol/water mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
